molecular formula C11H13BrFNO B1452866 N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine CAS No. 1038318-98-7

N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine

Cat. No.: B1452866
CAS No.: 1038318-98-7
M. Wt: 274.13 g/mol
InChI Key: VEFHZUQFNLTDQB-UHFFFAOYSA-N
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Description

N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine is a chemical compound with the molecular formula C11H13BrFNO It is characterized by the presence of a cyclopropanamine group attached to a phenoxyethyl chain, which is further substituted with bromine and fluorine atoms

Scientific Research Applications

N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopropanamine is not specified in the available literature. Its applications in drug discovery suggest it may interact with biological targets, but further studies are needed to elucidate this.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-fluorophenol and cyclopropanamine.

    Etherification: The 4-bromo-2-fluorophenol undergoes etherification with an appropriate alkylating agent to form the intermediate 2-(4-bromo-2-fluorophenoxy)ethyl compound.

    Amine Introduction: The intermediate is then reacted with cyclopropanamine under suitable conditions to introduce the amine group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenoxy ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and phenoxy groups.

    Coupling Reactions: The phenoxy group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of polar solvents and elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-chloro-2-fluorophenoxy)ethyl)cyclopropanamine
  • N-(2-(4-bromo-2-chlorophenoxy)ethyl)cyclopropanamine
  • N-(2-(4-bromo-2-methylphenoxy)ethyl)cyclopropanamine

Uniqueness

N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine is unique due to the specific combination of bromine and fluorine substitutions on the phenoxy ring. This combination can impart distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c12-8-1-4-11(10(13)7-8)15-6-5-14-9-2-3-9/h1,4,7,9,14H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFHZUQFNLTDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCOC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine
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N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine
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N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine
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N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine
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N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine
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N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine

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